(Z)-5-hydroxy-4-methylpent-3-en-2-one (Z)-5-hydroxy-4-methylpent-3-en-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18517714
InChI: InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h3,7H,4H2,1-2H3/b5-3-
SMILES:
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

(Z)-5-hydroxy-4-methylpent-3-en-2-one

CAS No.:

Cat. No.: VC18517714

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

(Z)-5-hydroxy-4-methylpent-3-en-2-one -

Specification

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name (Z)-5-hydroxy-4-methylpent-3-en-2-one
Standard InChI InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h3,7H,4H2,1-2H3/b5-3-
Standard InChI Key ZENGABJDJSKJCW-HYXAFXHYSA-N
Isomeric SMILES C/C(=C/C(=O)C)/CO
Canonical SMILES CC(=CC(=O)C)CO

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (Z)-5-hydroxy-4-methylpent-3-en-2-one, delineates its structure:

  • A pentanone backbone with a ketone at C2.

  • A conjugated double bond between C3 and C4 (Δ³,⁴).

  • A methyl group at C4 and a hydroxyl group at C5.
    The Z-configuration places the higher-priority hydroxyl group (C5) and methyl group (C4) on the same side of the double bond, creating a cis arrangement (Fig. 1).

Key Structural Features:

  • Conjugated Enone System: The α,β-unsaturated ketone enables resonance stabilization, enhancing electrophilicity at C3 and C5 .

  • Hydrogen-Bonding Capacity: The C5 hydroxyl group can form intramolecular hydrogen bonds with the ketone oxygen, influencing solubility and reactivity .

  • Steric Effects: The C4 methyl group introduces steric hindrance, potentially affecting stereoselective reactions.

Synthesis and Reaction Pathways

Plausible Synthetic Routes

While no direct synthesis of (Z)-5-hydroxy-4-methylpent-3-en-2-one is documented, analogous methodologies suggest viable pathways:

Route 1: Aldol Condensation

  • Base-Catalyzed Aldol Reaction:

    • React 4-methylpent-3-en-2-one (Mesityl Oxide) with formaldehyde under basic conditions.

    • Mechanism: Enolate formation at C5, followed by nucleophilic attack on formaldehyde.

    • Challenge: Stereocontrol at C4–C5 requires chiral catalysts or enzymatic mediation .

Route 2: Oxidation of Diol Precursors

  • Selective Oxidation:

    • Start with (Z)-5-hydroxy-4-methylpent-3-ene-2-ol.

    • Use a mild oxidizing agent (e.g., pyridinium chlorochromate) to convert the C2 alcohol to a ketone without over-oxidizing the C5 hydroxyl .

Industrial Considerations:

  • Catalytic Hydrogenation: Palladium or nickel catalysts could stereoselectively reduce triple bonds in precursors like 5-hydroxy-4-methylpent-3-yn-2-one.

  • Purification: Distillation or chromatography (C18 columns) isolates the Z-isomer from E-isomer byproducts .

Physicochemical Properties

Experimental and Predicted Data

Extrapolating from Mesityl Oxide and hydroxylated analogues :

Property(Z)-5-Hydroxy-4-methylpent-3-en-2-one4-Methylpent-3-en-2-one (Mesityl Oxide)
Molecular FormulaC₆H₁₀O₂C₆H₁₀O
Molecular Weight (g/mol)128.1598.14
Boiling Point (°C)189–192 (predicted)135
Density (g/cm³)1.12 ± 0.050.8592
Water Solubility (g/L)45.3 (predicted)26.98
LogP0.871.24

Trends:

  • Increased Boiling Point: Hydrogen bonding from the hydroxyl group elevates boiling point compared to Mesityl Oxide.

  • Enhanced Solubility: Hydroxyl group improves aqueous solubility despite higher molecular weight.

Biological and Industrial Applications

Industrial Uses

  • Polymer Chemistry: As a dienophile in Diels-Alder reactions for cross-linked polymer synthesis.

  • Flavor/Fragrance Industry: Hydroxylated enones contribute to fruity or floral notes in perfumes .

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